![molecular formula C11H15BrO2 B3116201 2-[4-(3-Bromopropoxy)phenyl]ethanol CAS No. 214614-63-8](/img/structure/B3116201.png)

2-[4-(3-Bromopropoxy)phenyl]ethanol

Übersicht

Beschreibung

2-[4-(3-Bromopropoxy)phenyl]ethanol is a chemical compound with the linear formula BrC6H4OCH2CH2OH . It has a molecular weight of 217.06 . This compound was used in the synthesis of lithium 2-(4-lithiophenoxy)ethoxide .

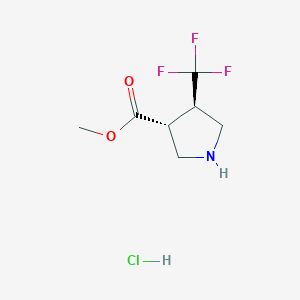

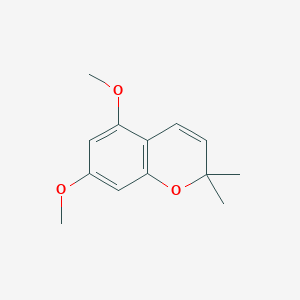

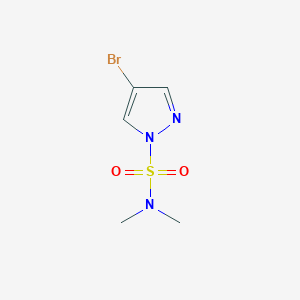

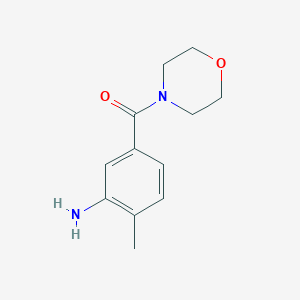

Molecular Structure Analysis

The molecular structure of 2-[4-(3-Bromopropoxy)phenyl]ethanol consists of a bromine atom attached to a phenyl group, which is linked to an ethanol molecule through an ether linkage . The presence of the bromine atom makes the compound relatively heavy and highly polar, which can influence its physical and chemical properties.Physical And Chemical Properties Analysis

2-[4-(3-Bromopropoxy)phenyl]ethanol is a solid compound with a boiling point of 184 °C/20 mmHg and a melting point of 53-55 °C . It has a molecular weight of 217.06 . The presence of the bromine atom and the ether and alcohol functional groups make the compound relatively polar, which can influence its solubility and reactivity.Wissenschaftliche Forschungsanwendungen

Antioxidant and Apoptotic Effects

Research has shown that hydroxytyrosol, a phenolic compound similar to "2-[4-(3-Bromopropoxy)phenyl]ethanol," induces apoptosis in certain cell lines, demonstrating its potential as a natural molecule with antioxidant properties. Specifically, hydroxytyrosol was found to cause cell growth arrest and apoptosis in the HL60 cell line, highlighting its biological and pharmacological activities, including anti-inflammatory and chemopreventive effects, particularly at the intestinal level (Ragione et al., 2000).

Extraction and Environmental Applications

The extraction of phenolic alcohols, which are structurally similar to "2-[4-(3-Bromopropoxy)phenyl]ethanol" from aqueous solutions, has been studied, particularly focusing on compounds common in olive mill wastewater. This research contributes to environmental management by exploring efficient methods for removing potentially harmful compounds from wastewater, using emulsion liquid membranes to test the effect of additives on solute permeation (Reis et al., 2006).

Biocatalysis in Pharmaceutical Intermediates

Biocatalytic processes have been developed for the asymmetric reduction of compounds structurally related to "2-[4-(3-Bromopropoxy)phenyl]ethanol," producing important pharmaceutical intermediates with high enantioselectivity. These studies demonstrate the utility of recombinant cells in converting substrates to valuable enantiomerically pure products, offering an efficient and green alternative to traditional chemical synthesis methods (Chen et al., 2019).

Controlled Release of Bioactives

The development of chitosan films incorporating phenolic compounds for controlled release has been explored, highlighting the application of these compounds in stabilizing and delivering bioactive substances. By forming inclusion complexes with cyclodextrins, researchers have achieved a controlled release mechanism for bioactives, demonstrating potential applications in food preservation and packaging technologies (Zarandona et al., 2020).

Safety and Hazards

The safety data sheet for 2-[4-(3-Bromopropoxy)phenyl]ethanol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-[4-(3-bromopropoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,13H,1,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHSMPLHGHYKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Bromopropoxy)phenyl]ethanol | |

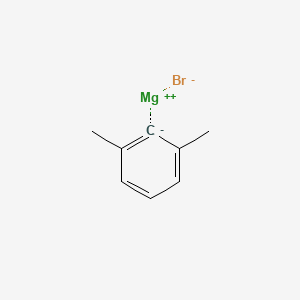

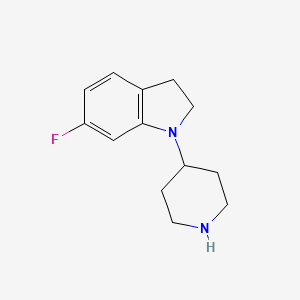

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)

![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)

![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)

![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)

![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)